molecular formula C10H10O B6155196 2-(4-ethynylphenyl)ethan-1-ol CAS No. 331735-28-5

2-(4-ethynylphenyl)ethan-1-ol

Cat. No.: B6155196
CAS No.: 331735-28-5
M. Wt: 146.2
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Description

2-(4-ethynylphenyl)ethan-1-ol is an organic compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

The synthesis of 2-(4-ethynylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction, where a phenylacetylene derivative is coupled with an appropriate halogenated ethan-1-ol under palladium-catalyzed conditions . The reaction typically requires a copper co-catalyst and proceeds in the presence of a base such as triethylamine. The reaction conditions often involve refluxing the reaction mixture in an organic solvent like tetrahydrofuran or dimethylformamide.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-(4-ethynylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon under hydrogen gas.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide to form the corresponding halides.

    Addition: The ethynyl group can undergo addition reactions with halogens or hydrogen halides to form dihalo or halo derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-ethynylphenyl)ethan-1-ol has a diverse range of applications in scientific research and industry:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays. Its ethynyl group can be used for click chemistry applications, enabling the attachment of various biomolecules for research purposes.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its reactivity and ability to form stable derivatives.

Mechanism of Action

The mechanism of action of 2-(4-ethynylphenyl)ethan-1-ol depends on its specific application. In biochemical assays, the ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azide-containing molecules. This allows for the selective labeling and detection of biomolecules. In medicinal chemistry, its mechanism of action may involve interactions with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

2-(4-ethynylphenyl)ethan-1-ol can be compared with other similar compounds such as:

    2-(4-ethynylphenyl)ethanol: Similar structure but lacks the ethan-1-ol moiety.

    4-ethynylphenol: Contains an ethynyl group attached to a phenol ring but lacks the ethan-1-ol moiety.

    2-(4-ethynylphenyl)acetic acid: Contains an ethynyl group attached to a phenyl ring with an acetic acid moiety instead of ethan-1-ol.

Properties

CAS No.

331735-28-5

Molecular Formula

C10H10O

Molecular Weight

146.2

Purity

95

Origin of Product

United States

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